N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (molecular formula: C₉H₉N₃OS₃, molecular weight: 271.38 g/mol) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a thiophene-2-carboxamide moiety at position 2. This compound is synthesized via alkylation of thiadiazole precursors followed by carboxamide coupling, as described in general protocols for S-alkylated thiadiazole derivatives (e.g., alkyl halide reactions in ethanol with KOH) .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQRKABCVGPWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as continuous flow reactors and automated chromatography systems to ensure high yield and purity.
Chemical Reactions Analysis
Reduction Reactions
The thiadiazole ring undergoes selective reduction under controlled conditions. Hydrogenation using palladium catalysts converts the thiadiazole moiety to a thiol or amine derivative while preserving the thiophene-carboxamide functionality .
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles. Reaction with diazonium salts (e.g., pyrazolo- or triazol-diazonium chloride) in pyridine yields hydrazono intermediates, which cyclize under acidic conditions :
Example Pathway :
-
Diazotization :
-
Substrate: 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-diazonium chloride
-
Conditions: Pyridine, 0–5°C
-
Intermediate: Hydrazono derivative (6 )
-
-
Cyclization :
Nucleophilic Substitution at the Carboxamide Group
The carboxamide nitrogen participates in nucleophilic substitutions, particularly with sulfonyl chlorides or acylating agents:
Reaction with 4-(Chlorosulfonyl)phenyl Derivatives :
-
Conditions : DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C
-
Product : 5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide
-
Key Data :
-
Molecular weight: 396.35 g/mol
-
IR: 1340 cm<sup>−1</sup> (S=O), 1650 cm<sup>−1</sup> (C=O)
-
<sup>1</sup>H NMR: δ 8.02 (d, Ar–H), δ 2.96 (q, CH<sub>2</sub>)
-
Oxidation Reactions
Controlled oxidation targets the thiophene ring or ethyl substituent:
Interaction with
Scientific Research Applications
Synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene derivatives with thiadiazole moieties. The compound can be synthesized through several methods, including:
- Cyclization reactions involving thiophene-2-carboxylic acid and 2-amino-5-ethyl-1,3,4-thiadiazole.
- Refluxing with appropriate reagents to facilitate the formation of the desired amide structure.
The spectral characterization of the compound is usually confirmed through techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. For instance, the IR spectrum typically shows characteristic absorption bands corresponding to the carbonyl and NH groups .
Biological Activities
N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exhibits a range of biological activities that make it a candidate for various pharmaceutical applications:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Insecticidal Properties
Research indicates that derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene have shown promising insecticidal activity. For example, compounds derived from this structure were tested against agricultural pests and displayed effective mortality rates .
Anticancer Potential
Preliminary studies have suggested that this compound may exhibit anticancer properties. In vitro assays revealed that it can inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Applications in Agriculture
The insecticidal properties of N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene derivatives make them valuable in agricultural practices:
Pesticide Development
The compound serves as a lead structure for developing new pesticides aimed at controlling pest populations while minimizing environmental impact. Its efficacy against resistant pest strains is particularly noteworthy .
Case Study 1: Insecticidal Assessment
A study conducted by Fadda et al. (2017) evaluated the insecticidal activity of several thiadiazole derivatives, including those based on N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene. The results indicated a high level of effectiveness against common agricultural pests such as aphids and whiteflies. The study highlighted the potential for these compounds to be developed into commercial insecticides .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, researchers tested various concentrations of N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene against Gram-positive and Gram-negative bacteria. The findings showed that the compound exhibited significant inhibitory effects on bacterial growth compared to control groups .
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound can also interfere with DNA replication and transcription processes, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and biological differences between the target compound and related derivatives:
Key Findings from Comparative Analysis
Anticonvulsant Activity
- Ethyl Substitution Advantage : The ethyl group at position 5 of the thiadiazole ring is critical for enhancing therapeutic indices. In N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide, the ethyl group contributes to a 7.3 therapeutic index (LD₅₀/ED₅₀) and reduced neurotoxicity compared to valproic acid .
- Role of Carboxamide Linkage : Thiophene-2-carboxamide in the target compound may alter pharmacokinetics (e.g., solubility, bioavailability) compared to aliphatic amides like 2-propylpentanamide.
Antimicrobial Activity
- Thiophene vs. Nitrothiophene : Nitrothiophene carboxamides (e.g., Compound 9 in ) exhibit narrow-spectrum antibacterial activity, likely due to the electron-withdrawing nitro group enhancing target binding. The absence of a nitro group in the target compound may limit its antibacterial efficacy.
- Triazolylthio Substitution : Derivatives like N-(5-{[(1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (Compound 52) show broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that bulky substituents (e.g., triazolylthio) improve membrane penetration .
Critical Analysis of Structural-Activity Relationships (SAR)
- Ethyl vs. Methylthio Groups: Methylthio-substituted analogs (e.g., 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide) show high yields (97%) and crystallinity but lack reported bioactivity .
- Thiophene vs. Benzene Rings : Thiophene-containing derivatives (e.g., Compound 52 in ) demonstrate superior antimicrobial activity over benzene-ring analogs, possibly due to thiophene’s aromatic heterocyclic properties facilitating interactions with bacterial enzymes.
- Electron-Withdrawing Groups : Nitrothiophene derivatives (e.g., ) exhibit enhanced antibacterial activity but lower purity (42% in one case), highlighting a trade-off between electronic effects and synthetic feasibility.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazole with thiophene-2-carboxylic acid derivatives. The compound can be synthesized through various methods including cyclization reactions and amidation processes. For instance, the use of 2-amino-5-ethyl-1,3,4-thiadiazole as a precursor has been documented in literature .
Anticancer Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exhibits promising anticancer properties. Studies have shown that derivatives containing thiadiazole moieties demonstrate significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| HCT116 | 3.29 | High |
| H460 | 10 | Moderate |
| MCF7 | 0.28 | Very High |
These values indicate that the compound is particularly effective against breast cancer cells (MCF7), and it has been noted for its selective activity against other tumor types as well .
Antifungal and Antiviral Properties
The compound also shows antifungal and antiviral activities. Thiadiazole derivatives have been reported to exhibit significant effects against various pathogens. In one study, derivatives were tested for their efficacy against Tobacco Mosaic Virus (TMV), showing curative rates of up to 54% .
Insecticidal Activity
Insecticidal properties have been observed in related compounds featuring thiadiazole structures. Research indicates that these compounds can effectively target agricultural pests such as Spodoptera littoralis, providing a potential avenue for developing new agrochemicals .
The biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is believed to be linked to its ability to interact with specific biological targets within cells. Molecular docking studies suggest that these compounds may inhibit critical enzymes involved in cancer cell proliferation by binding to their active sites .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer activity of several thiadiazole derivatives against human colon cancer cell lines (HCT116) and lung cancer cell lines (A549). The most potent compound demonstrated an IC50 value of 4.37 µM against HepG2 cells .
- Insecticidal Assessment : Another study assessed the insecticidal potential of a series of thiadiazole derivatives against common agricultural pests. The results indicated that certain compounds exhibited over 80% mortality rates at low concentrations .
Q & A
Basic Questions
Q. What are the established synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with 2-amino-5-ethyl-1,3,4-thiadiazole. A general procedure includes:
Activation of the carboxylic acid using thionyl chloride to form the acid chloride.
Reaction of the acid chloride with 2-amino-5-ethyl-1,3,4-thiadiazole in anhydrous conditions (e.g., acetonitrile or THF) under reflux.
- Key Characterization : Confirm structure via IR (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (thiophene protons at δ 6.8–7.5 ppm, thiadiazole NH at δ 8–10 ppm), and mass spectrometry (molecular ion peak consistent with molecular formula C₁₀H₁₀N₃OS₂). Purity is assessed via TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) and HPLC (>95%) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S, and O percentages (e.g., C: 56.44% theoretical vs. 56.39% experimental) .
- Spectroscopy : Assign peaks in ¹H NMR (e.g., ethyl group at δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and IR (amide C=O and N-H stretches).
- Chromatography : Use HPLC with C18 columns (acetonitrile/water mobile phase) to confirm purity .
Q. What physicochemical properties are critical for handling this compound in experiments?
- Answer :
| Property | Value |
|---|---|
| Melting Point | 93–94°C |
| Solubility | Insoluble in water; soluble in ethanol, DMSO, acetonitrile |
| Molecular Weight | ~255.14 g/mol |
| Appearance | Yellowish-white crystalline powder |
- Handling Notes : Use organic solvents for dissolution; store at 4°C in desiccated conditions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate anticancer activity against MCF-7 and A549 cell lines?
- Methodological Answer :
- Cell Culture : Maintain MCF-7 (breast cancer) and A549 (lung cancer) cells in DMEM + 10% FBS.
- Dose-Response Assay : Treat cells with compound concentrations (0.01–100 µM) for 48–72 hours.
- Viability Assay : Use MTT or SRB assays to calculate IC₅₀ values (e.g., IC₅₀ = 0.084 ± 0.020 mmol L⁻¹ for MCF-7).
- Selectivity Testing : Include non-cancer NIH3T3 fibroblasts to assess toxicity (e.g., IC₅₀ > 10× cancer cell values).
- Mechanistic Studies : Evaluate aromatase inhibition (IC₅₀ = 0.062 ± 0.004 mmol L⁻¹) via fluorometric assays .
Q. What strategies improve aqueous solubility for preclinical formulations?
- Answer :
- Nanocapsule Encapsulation : Load the compound into β-cyclodextrin nanocapsules (1:2 molar ratio) via co-precipitation. This enhances solubility by 10–20× while retaining bioactivity .
- Co-Solvent Systems : Use PEG-400 or Tween-80 (10–20% v/v) in aqueous buffers for in vivo administration .
Q. How can structural modifications optimize biological activity?
- Answer :
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiophene ring to enhance cytotoxicity.
- Thiadiazole Modifications : Replace the ethyl group with bulkier substituents (e.g., tert-butyl) to improve membrane permeability.
- SAR Validation : Compare IC₅₀ values of derivatives (e.g., p-tolylamino substitution reduced IC₅₀ by 40%) .
Q. How are contradictions in biological data resolved across studies?
- Answer :
- Assay Standardization : Use identical cell lines, passage numbers, and assay protocols (e.g., MTT incubation time = 4 hours).
- Purity Verification : Re-characterize compounds via HPLC and elemental analysis to rule out batch variability.
- Model Validation : Cross-test activity in both in vitro (cell lines) and in vivo (e.g., xenograft mice) models .
Q. What in vivo models assess anti-epileptic efficacy?
- Answer :
- Isoniazid-Induced Seizures : Administer compound (50–100 mg/kg, i.p.) 30 minutes before isoniazid (300 mg/kg) in mice.
- Outcome Metrics : Measure latency to first seizure (e.g., 180 vs. 60 seconds in controls) and mortality rates.
- Pharmacokinetics : Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
